
1,4-Bis(methylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(methylsulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of two methylsulfonyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfonyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(methylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl groups to methylthio groups.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(methylsulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(methylsulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diazepane ring provides a rigid scaffold that can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(methylsulfonyl)benzene: A similar compound with a benzene ring instead of a diazepane ring.
1,4-Diazepane: The parent compound without the methylsulfonyl groups.
1,4-Bis(methylthio)-1,4-diazepane: A reduced form with methylthio groups instead of methylsulfonyl groups.
Uniqueness
1,4-Bis(methylsulfonyl)-1,4-diazepane is unique due to the presence of both the diazepane ring and the methylsulfonyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. The methylsulfonyl groups enhance the compound’s reactivity and potential for forming strong interactions with molecular targets.
Eigenschaften
CAS-Nummer |
89754-58-5 |
|---|---|
Molekularformel |
C7H16N2O4S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1,4-bis(methylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C7H16N2O4S2/c1-14(10,11)8-4-3-5-9(7-6-8)15(2,12)13/h3-7H2,1-2H3 |
InChI-Schlüssel |
RJITXAUHRAFGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
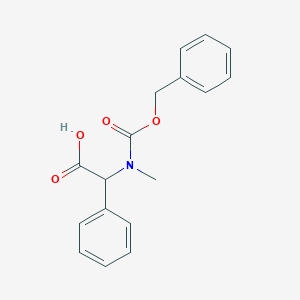
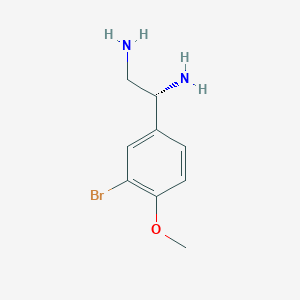
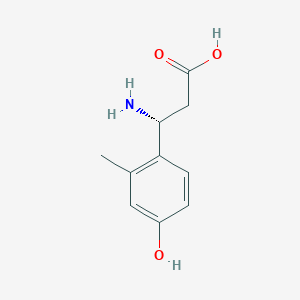
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
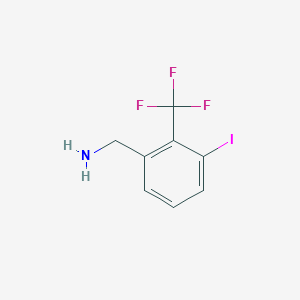
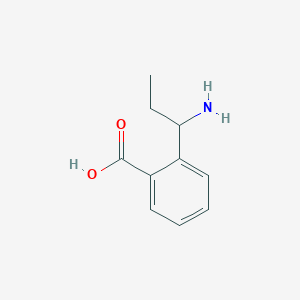
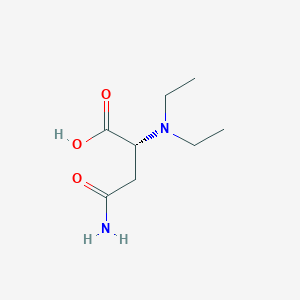
![1,6-Dimethyl-3-(4-styrylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15233693.png)
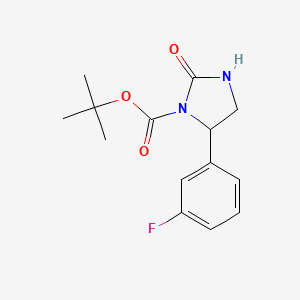
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
